
Sodium cyanotriphenylborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium cyanotriphenylborate is an organic sodium salt and a tetraorganoborate salt. It contains a cyanotriphenylborate(1-).
Scientific Research Applications
Sodium Batteries Research
- Sodium cyanotriphenylborate has been part of research in sodium batteries, which are considered for applications like load leveling and electrical vehicles. The high Na+ ion conductivity in sodium batteries offers potential for large-scale energy storage, which is crucial with the increasing use of renewable energies (Delmas, 2018).
Biomedical Applications
- In the field of biomedical applications, sodium cyanotriphenylborate has been indirectly relevant in research exploring the use of sodium MRI in vivo. This imaging method offers biochemical information on tissue viability and disease diagnosis and treatment outcomes (Madelin & Regatte, 2013).
Drug Release Optimization
- The chemical has been involved in research focused on optimizing drug release methods, particularly in studies exploring physicochemical parameters affecting the release of drugs from prolonged release systems (Kincl, Turk, & Vrečer, 2005).
Coordination Chemistry
- Sodium cyanotriphenylborate has been utilized in the coordination chemistry of rare-earth metal complexes. This research is significant for understanding the structural characteristics of cyanotriphenylborate complexes (Dumas et al., 2021).
Cytotoxicity and Genotoxicity Studies
- Research involving sodium cyanotriphenylborate has included studies on cytotoxicity and genotoxicity, comparing it with other compounds. Such studies are crucial in understanding the biological effects and potential risks of various chemicals (Fernandez et al., 2010).
Analytical Method Development
- The compound has been part of studies developing analytical methods for drug separation and determination, as in the case of non-aqueous capillary electrophoresis methods (Anubala, Sekar, & Nagaiah, 2014).
Sodium-Ion Battery Research
- It has also been researched in the context of sodium-ion batteries, particularly in studies exploring high-capacity electrode materials. This is pivotal for the development of efficient energy storage solutions (Lee et al., 2014).
Photocatalysis Research
- Sodium cyanotriphenylborate has been studied in photocatalysis research, particularly in the oxidation processes of other chemicals, which is important in understanding photochemical reactions (Bonesi, Protti, & Albini, 2016).
Building Block for Molecular Synthesis
- It has been used as a building block for P,C,N conjugated molecules in chemical synthesis. This highlights its role in developing new molecular structures (Le Corre et al., 2021).
Sodic Soil Reclamation
- In environmental studies, it has been referenced in the context of sodic soil reclamation, helping to understand the effectiveness of chemical management strategies in soil health improvement (Dose et al., 2015).
Cyanide Detection in Marine Fish
- Sodium cyanotriphenylborate is also relevant in studies related to cyanide detection in coral reef fish. This is significant in addressing environmental and conservation issues (Mak, Yanase, & Renneberg, 2005).
properties
CAS RN |
14568-16-2 |
|---|---|
Product Name |
Sodium cyanotriphenylborate |
Molecular Formula |
C19H15BNNa |
Molecular Weight |
291.1 g/mol |
IUPAC Name |
sodium;cyano(triphenyl)boranuide |
InChI |
InChI=1S/C19H15BN.Na/c21-16-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H;/q-1;+1 |
InChI Key |
QNLQNWKYDWFECJ-UHFFFAOYSA-N |
SMILES |
[B-](C#N)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Na+] |
Canonical SMILES |
[B-](C#N)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Na+] |
synonyms |
cyanotriphenylborate sodium cyanotriphenylborate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate](/img/structure/B1261132.png)
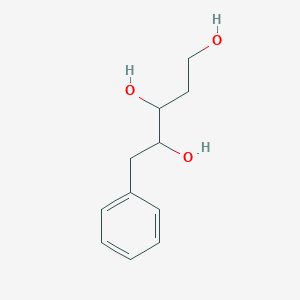

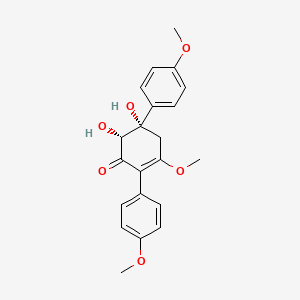
![2-[[4-(5-Chloro-2-methoxyanilino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1261139.png)
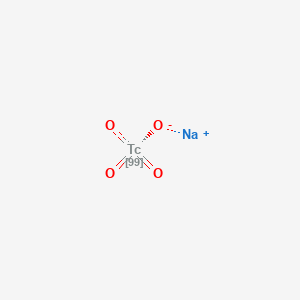
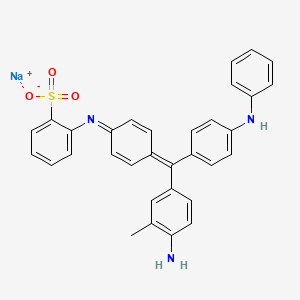
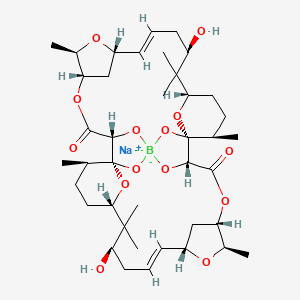
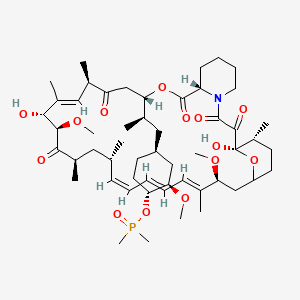

![sodium;(7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1261148.png)
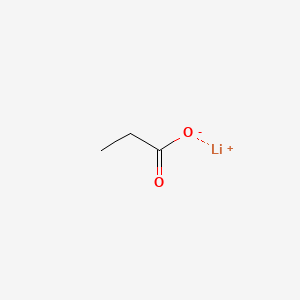
![1-[3-(3-Chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-(1-piperidyl)piperidine-4-carboxamide](/img/structure/B1261152.png)